molecular formula C11H14N2O4S B8543851 4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide

4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide

Cat. No. B8543851
M. Wt: 270.31 g/mol
InChI Key: PFSAJWAUWMBHTP-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

4-(4-Nitro-benzyl)-thiomorpholine 1,1-dioxide (110 mg, 0.41 mmol) is dissolved in MeOH (7 mL). To this solution is added FeCl3.6H2O (−20 mg, 0.07 mmol) and active Charcoal (12 mg, 1.0 mmol). The suspension is heated to reflux. Hydrazine hydrate (0.5 mL) is added, and reflux is continued for 4 h until full conversion, the active Charcoal is filtered off through Celite, and the MeOH is removed under reduced pressure. The residue (85 mg, 86%) is directly used in the next step.
Quantity
110 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
0.07 mmol
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1)([O-])=O.C.O.NN>CO>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:10][CH2:11][S:12](=[O:16])(=[O:15])[CH2:13][CH2:14]2)=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN2CCS(CC2)(=O)=O)C=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
FeCl3.6H2O
Quantity
0.07 mmol
Type
reactant
Smiles
Name
Quantity
12 mg
Type
reactant
Smiles
C
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
reflux
FILTRATION
Type
FILTRATION
Details
the active Charcoal is filtered off through Celite
CUSTOM
Type
CUSTOM
Details
the MeOH is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=CC=C(CN2CCS(CC2)(=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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